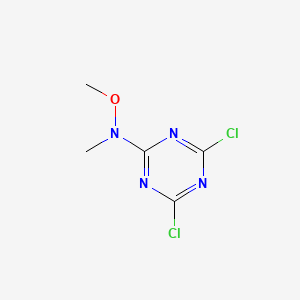
(2-Hydroxyethyl)thiourea
Descripción general
Descripción
“(2-Hydroxyethyl)thiourea” is a chemical compound with the CAS Number: 29146-81-4 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
Thioureas and their derivatives, including “(2-Hydroxyethyl)thiourea”, are synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis
The molecular weight of “(2-Hydroxyethyl)thiourea” is 120.18 . The Inchi Code is 1S/C3H8N2OS/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) .Chemical Reactions Analysis
Thioureas, including “(2-Hydroxyethyl)thiourea”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .Physical And Chemical Properties Analysis
“(2-Hydroxyethyl)thiourea” is a powder with a melting point of 82-84 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmacological Evaluation
Specific Scientific Field
Summary of the Application
Thiourea derivatives, including (2-Hydroxyethyl)thiourea, have been synthesized and evaluated for their pharmacological properties . These compounds have shown promising antibacterial and antioxidant potential .
Methods of Application or Experimental Procedures
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Results or Outcomes
The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and glucose-6-phosphatase (G6Pase) .
Asymmetric Multicomponent Reactions
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
Thiourea-based organic molecules, including (2-Hydroxyethyl)thiourea, show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
Methods of Application or Experimental Procedures
Thiourea-based organocatalysts are used in multicomponent reactions for the preparation of complex molecules in minimum steps under green reaction conditions .
Results or Outcomes
Simultaneous dual activation of the electrophile and the nucleophile in a multicomponent reaction by using bifunctional thiourea-based chiral organocatalysts has gained considerable interest in recent times .
Hydrogel Synthesis
Specific Scientific Field
Summary of the Application
Thiourea, including (2-Hydroxyethyl)thiourea, is used in the synthesis of self-assembling hydrogels .
Methods of Application or Experimental Procedures
The hydrogels were synthesized from water-soluble cellulose derivatives and thiourea . The samples were analyzed by FTIR on a Thermo Nicolet 6700 instrument .
Results or Outcomes
The study resulted in the successful synthesis and characterization of a self-assembling hydrogel .
Organic Synthesis
Specific Scientific Field
Summary of the Application
Thioureas and their derivatives, including (2-Hydroxyethyl)thiourea, are organosulfur compounds having applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .
Methods of Application or Experimental Procedures
Symmetric thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Results or Outcomes
The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Industrial Applications
Specific Scientific Field
Summary of the Application
On a commercial scale, thioureas, including (2-Hydroxyethyl)thiourea, are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
Methods of Application or Experimental Procedures
The specific methods of application vary depending on the industry and the specific use of the thiourea derivative .
Results or Outcomes
The use of thioureas in these industries has proven to be effective and beneficial, contributing to the production of high-quality products .
Agricultural Applications
Specific Scientific Field
Summary of the Application
Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
Methods of Application or Experimental Procedures
The specific methods of application vary depending on the specific use of the thiourea derivative in the agricultural sector .
Results or Outcomes
The use of thioureas in agriculture has proven to be effective, contributing to pest control and crop protection .
Antidiabetic Applications
Summary of the Application
Thiourea derivatives, including (2-Hydroxyethyl)thiourea, have been synthesized and evaluated for their antidiabetic properties .
Results or Outcomes
The synthesized compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition . The compounds showed promising antidiabetic potential and were very active (both in vitro and in vivo) against G6Pase .
Rodenticides and Insecticides
Summary of the Application
Several derivatives of thioureas are used as rodenticides and insecticides .
Results or Outcomes
The use of thioureas in agriculture has proven to be effective, contributing to pest control .
Textile Industry
Summary of the Application
On a commercial scale, thioureas are frequently used in textiles .
Results or Outcomes
The use of thioureas in the textile industry has proven to be effective and beneficial, contributing to the production of high-quality products .
Safety And Hazards
Direcciones Futuras
Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Therefore, the future directions of “(2-Hydroxyethyl)thiourea” could be in these areas.
Propiedades
IUPAC Name |
2-hydroxyethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVDERFJPMANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390686 | |
| Record name | (2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyethyl)thiourea | |
CAS RN |
29146-81-4 | |
| Record name | NSC158682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)

![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)
![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)







